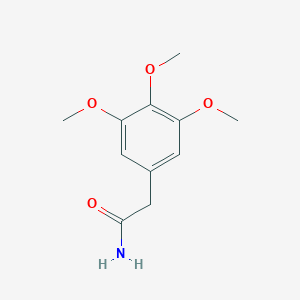

2-(3,4,5-Trimethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

91248-14-5 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C11H15NO4/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H2,12,13) |

InChI Key |

KJMYEQUQHKISSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 3,4,5 Trimethoxyphenyl Acetamide

Established Synthetic Pathways for the Core Compound

The synthesis of 2-(3,4,5-Trimethoxyphenyl)acetamide can be achieved through various multi-step organic synthesis techniques, primarily involving the formation of the acetamide (B32628) group attached to the 3,4,5-trimethoxyphenyl ring.

Multi-Step Organic Synthesis Techniques

A common and effective method for the synthesis of 2-(3,4,5-Trimethoxyphenyl)acetamide involves a two-step process starting from the commercially available 3,4,5-trimethoxybenzoic acid. The initial step is the conversion of the benzoic acid to 3,4,5-trimethoxyaniline (B125895). This transformation can be accomplished through a Hofmann rearrangement of 3,4,5-trimethoxybenzamide (B1204051), which is synthesized from the corresponding benzoyl chloride. researchgate.net

Alternatively, 3,4,5-trimethoxyaniline can be synthesized from 3,4,5-trimethoxybenzoic acid via chlorination followed by amidation and a Hofmann rearrangement. researchgate.net Once 3,4,5-trimethoxyaniline is obtained, it can be subjected to chloroacetylation. This reaction involves treating the aniline (B41778) with chloroacetyl chloride to yield N-(3,4,5-trimethoxyphenyl)chloroacetamide. Subsequent amination of this intermediate, for instance, by reaction with ammonia, would theoretically yield the target compound, 2-(3,4,5-Trimethoxyphenyl)acetamide. However, a related study noted that N-(3,4,5-trimethoxyphenyl)chloroacetamide failed to undergo a catalytic cyclization to an indole (B1671886) derivative, highlighting potential complexities in its reactivity. researchgate.net

Another plausible synthetic route starts from 3,4,5-trimethoxybenzaldehyde. This can be converted to 3,4,5-trimethoxyphenylacetic acid through methods such as the Wittig reaction followed by oxidation, or via a cyanohydrin intermediate followed by hydrolysis and reduction. google.com The resulting 2-(3,4,5-trimethoxyphenyl)acetic acid nih.govsigmaaldrich.com can then be converted to the corresponding acetamide through standard amide bond formation reactions, for example, by activating the carboxylic acid with a coupling agent and reacting it with an amine source.

A general representation of a key synthetic step is the acylation of 3,4,5-trimethoxyaniline. The reaction scheme is depicted below:

Scheme 1: Synthesis of an Acetanilide Derivative

This generalized scheme illustrates the formation of the acetamide linkage, a core transformation in the synthesis of the target compound and its derivatives.

Optimized Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and purity of 2-(3,4,5-Trimethoxyphenyl)acetamide and its precursors. For the synthesis of 3,4,5-trimethoxyaniline from 3,4,5-trimethoxybenzamide via Hofmann rearrangement, specific conditions have been reported to afford a good yield. researchgate.net

| Reaction Step | Reagents and Conditions | Yield (%) | Reference |

| Hofmann Rearrangement | n(NaOH):n(3,4,5-trimethoxybenzamide) = 9:1, n(Br2):n(3,4,5-trimethoxybenzamide) = 1.15:1, Rearrangement at 40°C for 20 min, Decarboxylation at 85°C for 1 h in deionized water. | 66.8 | researchgate.net |

For the synthesis of related acetamide derivatives, various conditions have been explored. For instance, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide has been achieved with an 80% yield by reacting p-methoxyaniline with chloroacetyl chloride in acetone (B3395972) with triethylamine (B128534).

Synthesis of Analogues and Derivatives Incorporating the Trimethoxyphenylacetamide Scaffold

The 2-(3,4,5-trimethoxyphenyl)acetamide scaffold is a valuable building block for the synthesis of more complex molecules with diverse heterocyclic systems.

Indole-Containing Derivatives

Several studies have focused on the synthesis of indole-containing derivatives of 2-(3,4,5-trimethoxyphenyl)acetamide. These compounds are of interest due to the established biological activities of both the indole and trimethoxyphenyl moieties.

A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized. rsc.org The synthetic approach involved the initial preparation of an indole derivative which was then coupled with the trimethoxyphenylacetamide core. These compounds have shown potent in vitro antiproliferative activities. rsc.org Another study describes the synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, which involves multi-step organic synthesis techniques starting with the formation of the indole ring. smolecule.com

| Indole Derivative | Key Synthetic Step | Reported Activity | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Coupling of N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline with 2-(1H-pyrazol-1-yl)acetic acid. | Antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org | rsc.org |

| 2-(3-acetyl-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Reaction of 1-(1H-indol-3-yl)ethan-1-one with 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide. | Antiproliferative effects against cancer cell lines. smolecule.com | smolecule.com |

| 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | Acylation of the indole nitrogen followed by amide bond formation. | Potential anticancer, anti-inflammatory, and neuroprotective effects. smolecule.com | smolecule.com |

Quinazolinone-Based Analogues

The quinazolinone ring system has been incorporated into structures containing the trimethoxyphenylacetamide moiety to explore their combined pharmacological potential. The synthesis of these analogues typically involves the construction of the quinazolinone core followed by its linkage to the trimethoxyphenylacetamide fragment.

| Quinazolinone Derivative | General Synthetic Approach | Reference |

| Quinazoline-oxymethyltriazole derivatives | Reaction of 2-aminobenzamide (B116534) with arylaldehydes, followed by propargylation and click chemistry with aryl acetamide moieties. | nih.gov |

| 2,3-disubstituted quinazolinones | Amidation of anthranilic acid derivatives, treatment with acetic anhydride (B1165640) to form a benzoxazinone, followed by condensation with an amine. | researchgate.net |

| 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides | Reaction of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with various amines. | researchgate.net |

Pyrrole-Derived Compounds

The synthesis of pyrrole-containing analogues of 2-(3,4,5-trimethoxyphenyl)acetamide has also been explored. These syntheses often utilize classic pyrrole-forming reactions.

One example is the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. mdpi.com This multi-step synthesis involves a Paal-Knorr pyrrole (B145914) synthesis to construct the pyrrole ring by reacting a 1,4-dione with 3,4,5-trimethoxyaniline. The resulting pyrrole is then further functionalized to introduce the acetamide side chain. mdpi.com Another strategy involves the reaction of dienone derivatives with tosylmethyl isocyanide (TosMIC) to form bridged 3,3'-dipyrrole derivatives. nih.gov

| Pyrrole Derivative | Key Synthetic Reaction | Starting Materials | Reference |

| 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | Paal-Knorr pyrrole synthesis | 1-phenyl-1,4-pentanedione and 3,4,5-trimethoxyaniline | mdpi.com |

| 7-Cyano-N-phenyl-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | Amidation | 7-Cyano-N-phenyl-6-amino-2,3-dihydro-1H-pyrrolizine-5-carboxamide and 3,4,5-trimethoxy benzoyl chloride | nih.gov |

Chromone-Linked Derivatives

Chromones, or 1-benzopyran-4-ones, are a class of heterocyclic compounds that form the core of many natural products like flavonoids. nih.govijrpc.com The incorporation of a chromone (B188151) scaffold onto the 2-(3,4,5-trimethoxyphenyl)acetamide structure can be achieved through several established synthetic methods. ijrpc.com

One common approach involves the reaction of a substituted phenol (B47542) with a β-ketoester, often under acidic conditions, in what is known as the Simonis reaction. Alternatively, the Baker-Venkataraman rearrangement provides a pathway where an o-acyloxyacetophenone rearranges under basic conditions to form a 1,3-diketone, which subsequently cyclizes in acid to yield the chromone ring. nih.govijrpc.com

For creating a direct linkage, a chromone-3-carboxylic acid can be coupled with an amine. For instance, reacting chromone-3-carboxylic acid with an amine in the presence of a coupling agent like carbonyldiimidazole (CDI) can form an amide bond. nih.gov This methodology could be adapted to link a pre-formed chromone unit to the 2-(3,4,5-trimethoxyphenyl)acetamide core, potentially by first synthesizing an amino-functionalized analogue of the parent compound.

A generalized scheme for synthesizing chromone derivatives is the one-pot modified Baker-Venkataraman reaction, where a substituted acetophenone (B1666503) is heated with an appropriate acyl chloride in pyridine (B92270) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Table 1: General Methods for Chromone Synthesis

| Method | Description | Key Reagents |

|---|---|---|

| Baker-Venkataraman Rearrangement | An o-acyloxyacetophenone rearranges to a 1,3-diketone, which then cyclizes. nih.govijrpc.com | Base (e.g., KOH), Acid (for cyclization) |

| Amide Coupling | A chromone carboxylic acid is coupled with an amine to form an amide linkage. nih.gov | Carbonyldiimidazole (CDI) or other coupling agents |

Tetrazole-Containing Analogues

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, a structure that can serve as a bioisostere for a carboxylic acid group. nih.gov The synthesis of tetrazole-containing analogues of 2-(3,4,5-trimethoxyphenyl)acetamide has been explored, yielding compounds with unique chemical properties. ontosight.ai

A primary method for forming the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This can be achieved by heating a nitrile with sodium azide, often with an ammonium (B1175870) salt like ammonium chloride in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov To create a tetrazole analogue of 2-(3,4,5-trimethoxyphenyl)acetamide, one could envision starting with a cyanomethyl-functionalized trimethoxybenzene, which would then undergo cycloaddition to form the tetrazole ring, followed by functionalization of the other end of the molecule.

A specific example is the synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide . ontosight.ai This compound features a tetrazole ring connected via a sulfanyl (B85325) (thioether) linker to the acetamide group, which is in turn attached to the 3,4,5-trimethoxyphenyl moiety. ontosight.ai The synthesis of such 1,5-disubstituted tetrazoles can be accomplished through various routes, including the reaction of an appropriate starting material with triethyl orthoformate and sodium azide. nih.gov

Table 2: Synthesis of Tetrazole-Containing Derivatives

| Derivative Name | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| 5-Substituted-1H-tetrazoles | [3+2] cycloaddition of a nitrile and an azide. nih.gov | Often uses sodium azide and a catalyst in DMF. nih.gov | nih.gov |

Other Heterocyclic Incorporations

Beyond chromones and tetrazoles, the 2-(3,4,5-trimethoxyphenyl)acetamide scaffold can be fused with a variety of other heterocyclic rings. These modifications can significantly alter the molecule's shape, polarity, and potential for hydrogen bonding.

One notable example involves the synthesis of a pyrrole-containing derivative. Researchers have synthesized 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide through a multi-step process. mdpi.comresearchgate.net The key step in forming the pyrrole ring is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound (1-phenyl-1,4-pentanedione) is condensed with 3,4,5-trimethoxyaniline using an acid catalyst like p-toluenesulfonic acid (PTSA). mdpi.com The resulting pyrrole is then acylated at the 3-position using oxalyl chloride, followed by an amide coupling with 4-aminopyridine (B3432731) to yield the final product. mdpi.comresearchgate.net

Other general strategies for incorporating heterocycles include reacting a precursor like 2-chloro-N-substituted-acetamide with various nucleophiles. For example, reaction with thiourea (B124793) or thiosemicarbazide (B42300) can lead to thiazole (B1198619) or related heterocyclic systems. researchgate.net These intermediates can then be further modified, for instance, by reaction with chloroacetyl chloride to form β-lactam rings. researchgate.net

Table 3: Synthesis of Pyrrole-Containing Derivative

| Step | Reaction | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Paal-Knorr Pyrrole Synthesis | 1-phenyl-1,4-pentanedione, 3,4,5-trimethoxyaniline, p-toluenesulfonic acid (PTSA) | 2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole | mdpi.com |

| 2 | Acylation | Pyrrole intermediate from Step 1, oxalyl chloride, triethylamine (TEA) | 2-oxo-acetyl chloride derivative | mdpi.comresearchgate.net |

Chemical Transformations and Functional Group Manipulations

The functional groups of 2-(3,4,5-trimethoxyphenyl)acetamide—the aromatic ring, the methoxy (B1213986) groups, and the acetamide linkage—are all amenable to further chemical transformation. These reactions allow for fine-tuning of the molecule's properties.

Acylation Reactions

The electron-rich trimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation. sigmaaldrich.com This reaction typically involves treating the aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comchemijournal.com The reaction proceeds through the formation of an electrophilic acylium ion, which then attacks the aromatic ring to introduce an acyl group, forming an aryl ketone. sigmaaldrich.com For 2-(3,4,5-trimethoxyphenyl)acetamide, acylation would be expected to occur on the phenyl ring, directed by the activating methoxy groups. The acetamide group itself can also undergo N-acylation. For example, reaction with oxalyl chloride can convert the N-H bond into an N-acyl bond, a strategy used in the synthesis of more complex derivatives. mdpi.com

Oxidation Reactions

The 2-(3,4,5-trimethoxyphenyl)acetamide molecule possesses sites that can be targeted by oxidizing agents. The electron-rich nature of the trimethoxyphenyl ring makes it susceptible to oxidation. Under controlled conditions with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), the phenyl ring can be oxidized to form quinone derivatives. Milder conditions or different reagents, such as chromium trioxide (CrO₃) at elevated temperatures, may lead to the partial oxidation of the electron-donating methoxy groups.

Reduction Reactions

The acetamide functional group is readily targeted by reducing agents. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄) in a dry ether solvent, can achieve the complete reduction of the amide carbonyl group to a methylene (B1212753) group, converting the acetamide into an N-ethyl-amine derivative. Furthermore, the methoxy groups on the phenyl ring can be cleaved under certain reductive conditions. Catalytic hydrogenolysis using hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd-C) can selectively remove the methoxy groups, yielding the de-methoxylated acetamide.

Table 4: Summary of Chemical Transformations

| Reaction Type | Reagents/Conditions | Target Site | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acyl chloride/anhydride, AlCl₃ | Aromatic Ring | Aryl ketone derivative | sigmaaldrich.com |

| Oxidation | KMnO₄ (acidic/neutral) | Aromatic Ring | Quinone derivative | |

| Oxidation | CrO₃, H₂SO₄ (catalyst) | Methoxy Groups | Oxo-acetamide intermediates | |

| Reduction | LiAlH₄, dry ether | Acetamide Carbonyl | N-ethyl-amine derivative |

| Reduction | H₂/Pd-C, ethanol (B145695) | Methoxy Groups | De-methoxylated acetamide | |

Substitution Reactions

The chemical architecture of 2-(3,4,5-Trimethoxyphenyl)acetamide, and more frequently its precursors, allows for several types of substitution reactions to generate a diverse range of derivatives. These reactions primarily target the acetamide moiety or utilize activated precursors for nucleophilic displacement.

Nucleophilic Substitution at the α-Carbon: A common strategy for derivatization involves the use of an α-haloacetamide precursor. While direct halogenation of 2-(3,4,5-Trimethoxyphenyl)acetamide is not a preferred route, the synthesis often starts from a related precursor, 3,4,5-trimethoxyaniline. This aniline can be acylated with chloroacetyl chloride to produce 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide. nih.gov The chlorine atom in this intermediate is a good leaving group, readily displaced by various nucleophiles. For instance, nitrogen-containing heterocycles like pyrazole (B372694) or triazole can be introduced by reacting the chloro-intermediate with the heterocycle in the presence of a base such as potassium carbonate. This method is a cornerstone for creating libraries of compounds with potential biological activities.

Substitution at the Amide Nitrogen (N-Alkylation): The amide nitrogen of 2-(3,4,5-Trimethoxyphenyl)acetamide or its derivatives can undergo substitution, typically N-alkylation or N-arylation, although this requires activation as amides are generally poor nucleophiles. Modern catalytic systems, including those based on palladium and manganese, facilitate the N-alkylation of amines and related compounds using alcohols in what are known as "borrowing hydrogen" or "hydrogen autotransfer" reactions. rsc.orgcapes.gov.br These methods are greener alternatives to traditional alkylation with alkyl halides and could theoretically be applied to modify the amide group, though specific examples for this exact compound are not prevalent in the literature.

Derivatization from 3,4,5-Trimethoxyphenylacetic Acid: The most straightforward approach to a wide array of N-substituted derivatives begins with the precursor 3,4,5-trimethoxyphenylacetic acid. nih.govsigmaaldrich.com This acid can be activated to form a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester. This activated intermediate is then reacted with a primary or secondary amine to form the desired N-substituted amide derivative. This is a substitution reaction at the carbonyl carbon of the carboxylic acid. This method is highly versatile, allowing the introduction of a vast array of substituents onto the amide nitrogen. For example, reacting 2-mercaptobenzimidazole (B194830) with 2-chloro-N-substituted-acetamides (themselves formed from amines and chloroacetyl chloride) results in thioether linkage via nucleophilic substitution. nih.gov

The table below summarizes representative substitution reactions used to synthesize derivatives related to the 2-(3,4,5-trimethoxyphenyl)acetamide scaffold.

| Precursor/Intermediate | Reagent(s) | Type of Substitution | Product Type | Reference(s) |

| 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide | Pyrazole, K₂CO₃, Acetonitrile | Nucleophilic Substitution (at α-carbon) | N-(3,4,5-trimethoxyphenyl)-2-(pyrazol-1-yl)acetamide | |

| 3,5-Dihydroxytoluene | 2-chloro-N-(4-nitrophenyl)acetamide, K₂CO₃ | Nucleophilic Substitution (Williamson ether synthesis) | 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | mdpi.com |

| 2-chloro-N-substituted-acetamides | 2-Mercaptobenzimidazole, Triethylamine | Nucleophilic Substitution (at α-carbon) | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | nih.gov |

| Aromatic Amines | Alcohols, Palladium(II) catalyst | N-Alkylation (via Hydrogen Autotransfer) | N-alkylated amines | rsc.org |

Analytical and Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(3,4,5-trimethoxyphenyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its framework.

Proton NMR (¹H NMR) Data Analysis

A ¹H NMR spectrum of 2-(3,4,5-trimethoxyphenyl)acetamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Protons on the trimethoxyphenyl ring would likely appear as a singlet, given the symmetrical substitution pattern.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group would produce a signal, likely a singlet.

Amide Protons (-NH₂): The two protons of the primary amide group would typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.

Methoxy (B1213986) Protons (-OCH₃): Two distinct signals would be anticipated for the methoxy groups. The two methoxy groups at the 3 and 5 positions are chemically equivalent and would produce a single signal integrating to six protons. The methoxy group at the 4-position is unique and would give a separate signal integrating to three protons.

A data table for the ¹H NMR analysis would be structured as follows, pending the availability of experimental data.

Interactive Data Table: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | -CH₂- |

| Data not available | Data not available | Data not available | -NH₂ |

| Data not available | Data not available | Data not available | C4-OCH₃ |

Carbon-13 NMR (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-(3,4,5-trimethoxyphenyl)acetamide would give a distinct signal.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon (C=O): This would be the most downfield signal in the spectrum.

Aromatic Carbons: Six signals would be expected for the carbons of the phenyl ring. The carbons bearing the methoxy groups would be downfield, while the unsubstituted carbons would be more upfield.

Methylene Carbon (-CH₂-): A signal corresponding to the methylene carbon would be present in the aliphatic region of the spectrum.

Methoxy Carbons (-OCH₃): Two signals would be expected for the methoxy carbons, one for the C4-methoxy group and another for the equivalent C3 and C5-methoxy groups.

A data table for the ¹³C NMR analysis would be structured as follows, once experimental data is obtained.

Interactive Data Table: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-C |

| Data not available | -CH₂- |

| Data not available | C4-OCH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of 2-(3,4,5-trimethoxyphenyl)acetamide with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₅NO₄). The fragmentation pattern would reveal the loss of characteristic fragments, such as the acetamide (B32628) group or methoxy groups, further confirming the structure.

A data table for the HRMS analysis would be structured as follows:

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(3,4,5-trimethoxyphenyl)acetamide would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected FT-IR Spectral Features:

N-H Stretching: The primary amide would show two bands in the region of 3400-3200 cm⁻¹.

C-H Stretching: Signals for aromatic and aliphatic C-H stretching would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=O Stretching: A strong absorption band for the amide carbonyl group would be expected in the region of 1680-1630 cm⁻¹.

C-O Stretching: The ether linkages of the methoxy groups would produce strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region would correspond to the vibrations of the aromatic ring.

A data table for the FT-IR analysis would be structured as follows:

Interactive Data Table: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (aliphatic) |

| Data not available | Data not available | C=O stretch (amide) |

| Data not available | Data not available | C-O stretch (ether) |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental to the isolation and purification of 2-(3,4,5-Trimethoxyphenyl)acetamide from reaction mixtures and for the subsequent assessment of its purity. The choice of chromatographic method and conditions is critical to achieving a high degree of purity.

Column chromatography is a widely employed method for the purification of this and structurally similar compounds. In this technique, a solvent system, referred to as the eluent, is passed through a column packed with a stationary phase, typically silica (B1680970) gel. The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.

For compounds related to 2-(3,4,5-Trimethoxyphenyl)acetamide, various solvent systems have been successfully utilized. A common eluent system is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve the best separation. For example, in the purification of a pyrrole (B145914) derivative incorporating the 3,4,5-trimethoxyphenyl group, column chromatography with a hexane/ethyl acetate ratio of 3:1 was employed. In another instance, for the purification of a related pyrrole intermediate, flash chromatography with a hexane:ethyl acetate ratio of 10:1 was used.

Thin-layer chromatography (TLC) is an essential tool used in conjunction with column chromatography. TLC is a rapid and sensitive method to monitor the progress of a reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. The purity of the collected fractions from column chromatography is often initially assessed by TLC, where a single spot indicates a high degree of purity.

Further purity assessment is typically carried out using a combination of spectroscopic methods and the determination of physical constants, such as the melting point. A sharp and well-defined melting point is indicative of a pure compound.

The table below summarizes the chromatographic methods and conditions commonly used for the purification and purity assessment of compounds structurally related to 2-(3,4,5-Trimethoxyphenyl)acetamide.

| Chromatographic Method | Stationary Phase | Eluent System (Mobile Phase) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 3:1) | Purification |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (e.g., 10:1) | Purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various (optimized based on compound) | Reaction Monitoring, Purity Assessment |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of ligand-target interactions.

The 3,4,5-trimethoxyphenyl motif, a key feature of 2-(3,4,5-Trimethoxyphenyl)acetamide, is a well-established pharmacophore known to interact with several important biological targets, most notably tubulin and various protein kinases.

Tubulin Interaction: The 3,4,5-trimethoxyphenyl group is recognized for its ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. Molecular modeling studies suggest that the 3,4,5-trimethoxybenzene ring fits effectively into a hydrophobic pocket within the β-tubulin subunit. nih.gov This binding is stabilized by hydrophobic interactions with amino acid residues such as Cys241. nih.gov Furthermore, the interaction of compounds containing this moiety can lead to the stabilization of the M-loop of the β-tubulin molecule, an essential structural element for the lateral contacts between adjacent protofilaments, thereby preventing microtubule depolymerization. researchgate.net

Kinase Interaction: Derivatives containing the 3,4,5-trimethoxyphenyl group have also been analyzed for their interaction with protein kinases. For instance, in studies with activin receptor-like kinase 2 (ALK2), the 3,4,5-trimethoxyphenyl moiety occupies a rear hydrophobic pocket in the ATP binding site. acs.orgnih.gov This positioning allows for excellent shape complementarity and can be further stabilized by water-mediated hydrogen bonds to catalytic residues like lysine (B10760008) (K235). acs.orgnih.gov

A primary output of molecular docking simulations is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target receptor. This value is often expressed as a binding energy score (in kcal/mol) or as an inhibition constant (Kᵢ). Lower binding energy values indicate a more stable ligand-receptor complex and potentially higher potency.

While specific binding affinity data for 2-(3,4,5-Trimethoxyphenyl)acetamide is not extensively documented, studies on structurally related compounds containing the trimethoxyphenyl moiety demonstrate the utility of these predictions. For example, docking studies on various inhibitors against their respective targets yield binding affinity scores that help rank compounds and predict their relative activities.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Adamantane-linked triazoles | 11β-HSD1 | -7.50 to -8.92 | mdpi.com |

| Diaryl urea (B33335) derivatives | B-RAF Kinase | Varies based on substitution | nih.gov |

| Arylpiperazine derivatives | 5-HT1A Receptor | Kᵢ = 1.2 nM and 21.3 nM | mdpi.com |

This table illustrates the type of data generated from binding affinity predictions for compounds structurally related to or sharing motifs with 2-(3,4,5-Trimethoxyphenyl)acetamide. The values are indicative of the methodologies used in computational drug design.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and vibrational properties of a molecule from first principles.

DFT calculations are widely used to determine the optimized molecular geometry (bond lengths and angles) and to predict the vibrational frequencies (infrared and Raman spectra) of molecules. scirp.org These theoretical calculations are often performed in conjunction with experimental techniques like X-ray diffraction, FT-IR, and FT-Raman spectroscopy to validate the results. scirp.orgresearchgate.net For the 2-(3,4,5-Trimethoxyphenyl)acetamide moiety, DFT calculations can elucidate key structural parameters and vibrational modes.

Molecular Structure: The optimized geometry reveals the spatial arrangement of atoms. Studies on similar trimethoxyphenyl derivatives provide expected values for key structural features. scirp.orgresearchgate.netnih.gov

| Parameter | Description | Typical Calculated Value (Å) | Reference |

|---|---|---|---|

| C=O | Carbonyl bond length | ~1.22 Å | researchgate.net |

| C-N | Amide C-N bond length | ~1.36 Å | researchgate.net |

| C-O (methoxy) | Aromatic Carbon to Methoxy (B1213986) Oxygen | ~1.37 Å | orientjchem.org |

| O-CH₃ (methoxy) | Methoxy Oxygen to Methyl Carbon | ~1.43 Å | orientjchem.org |

Vibrational Properties: DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. These theoretical frequencies are often scaled to better match experimental data. researchgate.net

| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretch | Amide N-H stretching | ~3450 (Calculated) | nih.gov |

| C=O stretch | Amide I band, carbonyl stretching | ~1680 (Calculated) | researchgate.net |

| C-O-C stretch (asymmetric) | Methoxy group stretching | ~1200 (Calculated) | researchgate.net |

| C-N stretch | Amide C-N stretching | ~1220-1185 (Calculated) | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.comlongdom.org By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, yet-to-be-synthesized molecules, thereby saving significant time and resources in the drug discovery process. nih.gov

For a series of analogues derived from 2-(3,4,5-Trimethoxyphenyl)acetamide, a QSAR study would involve several steps:

Data Set Assembly: A collection of derivatives with experimentally measured biological activities (e.g., IC₅₀ values) against a specific target is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include:

Electronic descriptors: Charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Describing atomic connectivity and branching. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to build a mathematical equation relating the most relevant descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

While a specific QSAR model for 2-(3,4,5-Trimethoxyphenyl)acetamide itself is not available, the principles of QSAR would be directly applicable to guide the optimization of its derivatives. For instance, a QSAR model could reveal that increasing hydrophobicity or adding a hydrogen bond donor at a specific position on the molecule would enhance its binding affinity to tubulin, thus directing synthetic efforts toward more promising candidates.

Investigation of Biological Activities and Mechanisms at the Cellular and Molecular Level in Vitro and Pre Clinical

Antiproliferative and Anticancer Activity against Cancer Cell Lines

Derivatives of 2-(3,4,5-Trimethoxyphenyl)acetamide have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. The presence of the 3,4,5-trimethoxyphenyl moiety is a critical feature for this activity, a characteristic it shares with other successful anticancer agents.

Cell Line Specificity

The anticancer activity of 2-(3,4,5-Trimethoxyphenyl)acetamide derivatives has been evaluated against several specific cancer cell lines, revealing a spectrum of efficacy.

HeLa, MCF-7, and HT-29: A series of N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were reported to have effective in vitro antiproliferative activities against the human cervical cancer cell line (HeLa), breast cancer cell line (MCF-7), and colon cancer cell line (HT-29).

MCF-7: The breast cancer cell line MCF-7 has been a frequent subject of investigation. One derivative, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide (B32628), exhibited notable cytotoxic activity against MCF-7 cells, along with T47-D and MDA-MB 231 breast cancer cell lines. mdpi.com The IC50 values for this compound were 29.1 µM for MCF-7, 39.2 µM for T47-D, and 27.75 µM for MDA-MB231. mdpi.com Another class of related compounds, 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(aryl)acetamide derivatives, also showed potent cytotoxicity against MCF-7 and HCT-116 (colon carcinoma) cell lines.

MGC803 and EC-109: While specific data on the antiproliferative activity of 2-(3,4,5-Trimethoxyphenyl)acetamide derivatives against the human gastric cancer cell line MGC-803 and the human esophageal carcinoma cell line EC-109 are not extensively detailed in the reviewed literature, other compounds bearing the 3,4,5-trimethoxyphenyl moiety have shown activity. For instance, 2',4'-Dihydroxychalcone was found to induce apoptosis in MGC-803 cells. nih.gov This suggests a potential avenue for the investigation of acetamide derivatives against these cell lines.

PC-3: The human prostate cancer cell line, PC-3, has also been a target for compounds with the 2-(3,4,5-Trimethoxyphenyl)acetamide scaffold. A study on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives demonstrated their antiproliferative effects on PC-3 cells, with one compound exhibiting an IC50 value of 5.96 µM.

Antiproliferative Activity of 2-(3,4,5-Trimethoxyphenyl)acetamide Derivatives

| Derivative Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | MCF-7 | 29.1 µM | mdpi.commdpi.com |

| 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | T47-D | 39.2 µM | mdpi.com |

| 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide | MDA-MB-231 | 27.75 µM | mdpi.com |

| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (Compound 18) | PC-3 | 5.96 µM | |

| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (Compound 19) | A549 | 7.90 µM | |

| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivative (Compound 25) | K-562 | 7.71 µM |

Mechanisms of Cell Growth Inhibition

The antiproliferative effects of 2-(3,4,5-Trimethoxyphenyl)acetamide derivatives are mediated through several key cellular mechanisms that disrupt cancer cell growth and survival.

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that derivatives of 2-(3,4,5-Trimethoxyphenyl)acetamide can trigger this process in cancer cells. For example, certain 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were found to significantly increase caspase-3 activity in a dose-dependent manner in treated cancer cells. Caspase-3 is a critical executioner caspase in the apoptotic pathway. The induction of apoptosis is often linked to alterations in the mitochondrial membrane potential.

Disruption of the normal cell cycle is another hallmark of the anticancer activity of this class of compounds. Several derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase. nih.gov This phase is a critical checkpoint for cell division, and its arrest prevents the proliferation of cancer cells. For instance, a stilbenoid derivative containing a 3,4,5-trimethoxy group was found to induce a G2/M phase arrest, which was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov While not an acetamide, this highlights a common mechanism for compounds with the trimethoxyphenyl moiety. Similarly, a chalcone (B49325) derivative with the same functional group was shown to cause p53-mediated cell cycle arrest. nih.gov

The ability of cancer cells to form colonies is a measure of their self-renewal and tumorigenic potential. The inhibition of this process is a key indicator of anticancer efficacy. A clonogenic survival assay demonstrated that N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have a significant effect on the viability and colony-forming ability of melanoma cells. researchgate.net

Molecular Target Modulation

The biological activities of 2-(3,4,5-Trimethoxyphenyl)acetamide and its derivatives are underpinned by their interaction with specific molecular targets within cancer cells. The 3,4,5-trimethoxyphenyl fragment is recognized for its ability to interact with various biological targets, positioning it as a valuable pharmacophore in drug design. nih.gov

The most well-documented molecular target for this class of compounds is tubulin . The 3,4,5-trimethoxyphenyl group has been shown to effectively inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This disruption of microtubule dynamics is crucial as it interferes with the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and subsequent apoptosis.

Beyond tubulin, other molecular targets and pathways have been identified for compounds containing the 3,4,5-trimethoxyphenyl motif. These include:

Oncogenic K-Ras: Chalcones bearing a 3,4,5-trimethoxyphenyl group have been found to be capable of selectively inhibiting oncogenic K-Ras signaling by mislocalizing it from the plasma membrane. nih.gov

p53 Pathway: Some derivatives have been shown to activate the tumor suppressor protein p53, which in turn can mediate cell cycle arrest and apoptosis. nih.govnih.gov

STAT3: The Signal-transducer-and-activator-of-transcription 3 (STAT3) protein, which is involved in cell growth and proliferation, has been identified as another potential target. nih.gov

Apoptosis-Related Proteins: As mentioned earlier, acetamide derivatives have been shown to modulate the activity of key apoptosis-related proteins such as caspase-3 and members of the Bcl-2 family.

Molecular Targets of 2-(3,4,5-Trimethoxyphenyl)acetamide and Related Derivatives

| Molecular Target | Effect | Compound Class | Reference |

|---|---|---|---|

| Tubulin (Colchicine binding site) | Inhibition of polymerization | 2-(3,4,5-Trimethoxyphenyl)acetamide derivatives | nih.gov |

| K-Ras | Inhibition of signaling | Chalcones with 3,4,5-trimethoxyphenyl motif | nih.gov |

| p53 | Activation | Chalcones and other derivatives with 3,4,5-trimethoxyphenyl motif | nih.govnih.gov |

| Caspase-3 | Activation | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives | |

| Bcl-2 family proteins | Modulation | 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives |

Tubulin Polymerization Inhibition (Colchicine Site Interaction)

The TMP group is instrumental in the inhibition of tubulin polymerization, a fundamental process for microtubule formation and cell division. Compounds containing this moiety are known to interact with the colchicine binding site on β-tubulin. nih.govresearchgate.net This interaction prevents the assembly of tubulin heterodimers into microtubules, leading to cell cycle arrest and apoptosis. nih.govfrontiersin.org

Experimental data from X-ray diffraction studies have shown that the TMP group of colchicine and related compounds settles into a specific pocket within the β-tubulin structure, near the residue Cysβ241. nih.gov The binding of 2-(3,4,5-Trimethoxyphenyl)acetamide and its analogues at this site disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation.

Numerous studies on molecules incorporating the TMP ring have demonstrated potent anti-proliferative and tubulin-destabilizing effects. For instance, chalcone derivatives and arylthioindoles featuring the 3,4,5-trimethoxyphenyl group are effective inhibitors of tubulin assembly. nih.govresearchgate.net While direct IC50 values for 2-(3,4,5-Trimethoxyphenyl)acetamide are not extensively documented in comparative studies, the activity of structurally similar compounds underscores the importance of the TMP moiety for this mechanism. For example, a chalcone containing the TMP ring (chalcone 1) showed an IC50 of 6.18 µM for tubulin assembly inhibition. researchgate.net Similarly, certain 2-azetidine compounds with the TMP group exhibited tubulin polymerization inhibition with an IC50 value of approximately 3.5 µM. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Compounds with a 3,4,5-Trimethoxyphenyl Moiety Data based on findings for structurally related compounds.

| Compound Class | Specific Compound Example | Tubulin Polymerization Inhibition (IC50) | Reference |

|---|---|---|---|

| Chalcones | Chalcone 1 | 6.18 µM | researchgate.net |

| 2-Azetidinones | St. 9 | ~3.5 µM | mdpi.com |

| Benzimidazoles | St. 59 | Inhibits tubulin polymerization | mdpi.com |

| Naphthalene-thiazoles | St. 55 | 3.3 µM | mdpi.com |

Kinase Inhibition Studies

The 3,4,5-trimethoxyphenyl structure is also found in various kinase inhibitors, suggesting that 2-(3,4,5-Trimethoxyphenyl)acetamide may have potential activity against these targets.

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family that, when over-expressed or mutated, is implicated in numerous cancers. researchgate.netnih.gov Its activation triggers downstream signaling pathways like the Ras/MAPK and PI3K/Akt pathways, promoting cell proliferation and survival. youtube.com While specific studies focusing solely on 2-(3,4,5-Trimethoxyphenyl)acetamide's effect on EGFR-TK are limited, the TMP moiety is a component of some known kinase inhibitors. The development of quinazoline (B50416) derivatives, for example, has produced several reversible inhibitors of tyrosine kinases. researchgate.netnih.gov The evaluation of compounds containing the TMP pharmacophore against EGFR-TK is an area of ongoing research.

Table 2: EGFR-TK Inhibition Research Context

| Target | Significance | Relevance of 3,4,5-Trimethoxyphenyl Moiety |

|---|---|---|

| EGFR-TK | Over-expressed in many human tumors, driving cell proliferation. researchgate.net | The TMP moiety is a key structural element in various pharmacologically active compounds, including some kinase inhibitors. |

B-RAF is a serine/threonine kinase in the MAPK signaling pathway. researchgate.netnih.gov Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of melanomas and other cancers. nih.govnih.gov Inhibitors targeting the active, mutated form of B-RAF have shown significant therapeutic success. nih.govpnas.org Research into B-RAF inhibitors has explored a wide range of chemical scaffolds. Although direct inhibition of B-RAF by 2-(3,4,5-Trimethoxyphenyl)acetamide has not been a primary focus of published studies, the exploration of diverse chemical structures, including those with phenyl and trimethoxyphenyl groups, is a common strategy in the design of new kinase inhibitors.

Table 3: B-RAF Kinase Inhibition Research Context

| Target | Significance | Relevance of 3,4,5-Trimethoxyphenyl Moiety |

|---|---|---|

| B-RAF Kinase (especially V600E mutant) | A frequent oncogenic driver in melanoma and other cancers. nih.govnews-medical.net | The development of novel B-RAF inhibitors involves screening diverse chemical libraries, and phenyl-containing scaffolds are common starting points. |

Glycogen Synthase Kinase-3β (GSK-3β) is a multifunctional serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell cycle regulation, and neuronal function. acs.orgnih.gov Its dysregulation is linked to several diseases, such as Alzheimer's disease, diabetes, and cancer. nih.govnih.gov Consequently, GSK-3β is an attractive therapeutic target. A diverse range of chemical classes, including maleimides, paullones, and various heterocyclic compounds, have been identified as GSK-3β inhibitors. researchgate.net Some natural compounds containing phenyl rings, such as the flavonoid morin, have been shown to inhibit GSK-3β activity. nih.gov This suggests that simple phenyl-containing structures could serve as scaffolds for GSK-3β inhibition.

Table 4: GSK-3β Inhibition Research Context

| Target | Significance | Relevance of 3,4,5-Trimethoxyphenyl Moiety |

|---|---|---|

| GSK-3β | A key regulator in numerous signaling pathways; its dysregulation is linked to cancer, diabetes, and neurodegenerative diseases. acs.orgnih.gov | Various small molecules with aromatic rings have shown inhibitory activity, making the TMP group a region of interest for potential interaction. |

Modulation of Signaling Pathways

The NEDDylation pathway is a post-translational modification process similar to ubiquitination. It involves the conjugation of the Neural precursor cell Expressed, Developmentally Down-regulated 8 (NEDD8) protein to target substrates. nih.govfrontiersin.org This pathway is crucial for the activation of cullin-RING E3 ligases (CRLs), which regulate the degradation of about 20% of cellular proteins. frontiersin.orgnih.gov Over-activation of the NEDDylation pathway has been observed in several cancers, making it a target for anti-cancer therapies. spandidos-publications.com The primary therapeutic strategy has been the inhibition of the NEDD8-activating enzyme (NAE). nih.gov There is currently a lack of specific research findings directly linking 2-(3,4,5-Trimethoxyphenyl)acetamide to the modulation of the NEDDylation pathway.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, apoptosis, and stress responses. medchemexpress.comnih.govnih.gov The pathway typically involves a three-tiered kinase module: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). medchemexpress.comyoutube.com Dysregulation of this pathway is implicated in various diseases, notably cancer. nih.govyoutube.com

Direct modulation of the MAPK pathway by 2-(3,4,5-Trimethoxyphenyl)acetamide has not been extensively documented in the available scientific literature. However, an indirect link can be proposed through its activity at the A3 adenosine (B11128) receptor (A3AR). The A3AR is known to be coupled with the regulation of MAPK pathways. nih.gov Therefore, by acting as an antagonist at the A3AR, it is plausible that 2-(3,4,5-Trimethoxyphenyl)acetamide or its derivatives could indirectly influence the phosphorylation cascade of MAPK components. This potential for indirect modulation warrants further specific investigation to elucidate the precise effects on downstream targets like ERK1/2.

Adenosine Receptor Antagonism (e.g., A3 receptor)

The adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors that mediate the physiological effects of adenosine. The A3 adenosine receptor (A3AR) in particular has emerged as a significant therapeutic target for inflammatory conditions and cancer. nih.gov

Research into the structure-activity relationship (SAR) of related compounds has highlighted the critical role of the trimethoxyphenyl acetamide moiety for A3AR antagonism. Specifically, derivatives incorporating this structure have been identified as potent and selective antagonists of the human A3 adenosine receptor. nih.gov One notable example, N-[4-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)thiazol-2-yl]-acetamide, demonstrated subnanomolar affinity for the human A3AR with a high degree of selectivity (over 1000-fold) against other adenosine receptor subtypes. nih.gov This suggests that the 3,4,5-trimethoxy substitution pattern on the phenyl ring is a key pharmacophoric element for high-affinity binding and antagonist activity at this receptor. nih.govnih.gov

Table 1: Activity of a Structurally Related Compound at the Human A3 Adenosine Receptor

| Compound | Target | Activity | Affinity (Ki) | Selectivity |

|---|---|---|---|---|

| N-[4-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)thiazol-2-yl]-acetamide | Human A3 Adenosine Receptor | Antagonist | 0.4 nM | >1000-fold vs. other AR subtypes |

Data sourced from a study on thiazole (B1198619) and thiadiazole derivatives. nih.gov

The antagonistic activity at the A3AR is achieved by blocking the receptor and preventing its activation by endogenous agonists like adenosine. This inhibition can modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase. nih.gov

Aryl Hydrocarbon Receptor (AHR) Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in sensing environmental stimuli and regulating xenobiotic metabolism, as well as immune responses. mdpi.com Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate gene expression, including that of cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.gov

Currently, there is no direct evidence in the scientific literature demonstrating that 2-(3,4,5-Trimethoxyphenyl)acetamide acts as an antagonist of the Aryl Hydrocarbon Receptor. However, other compounds containing trimethoxy functional groups, such as 6,2′,4′-trimethoxyflavone, have been identified as potent AHR antagonists. researchgate.netmedchemexpress.com This suggests that the trimethoxy substitution pattern may be a feature in some AHR-interacting molecules. Further research is required to determine if 2-(3,4,5-Trimethoxyphenyl)acetamide possesses any affinity for or antagonist activity at the AHR.

Other Investigated Biological Activities (Mechanistic Focus)

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds are often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions. nih.govmdpi.com The mechanism for 2-(3,4,5-Trimethoxyphenyl)acetamide is likely centered on its 3,4,5-trimethoxyphenyl moiety.

The presence of multiple methoxy (B1213986) (-OCH3) groups on the benzene (B151609) ring influences its electronic properties, enhancing its ability to scavenge free radicals. mdpi.com Studies on related trimethoxybenzene compounds show they can participate in oxidation reactions via the formation of a radical cation, demonstrating their capacity to engage in electron transfer processes. chemicalbook.com The antioxidant mechanism likely involves the donation of a hydrogen atom from a potentially formed hydroxyl group after demethylation or direct electron donation from the aromatic ring, stabilized by the electron-donating methoxy groups, to neutralize free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or hydroxyl radicals. nih.govresearchgate.net

Antimicrobial Activity Mechanisms

The acetamide functional group is present in numerous compounds that exhibit antimicrobial properties. patsnap.comnih.govresearchgate.net While the specific antimicrobial mechanism for 2-(3,4,5-Trimethoxyphenyl)acetamide has not been detailed, studies on other acetamide derivatives provide insight into potential modes of action.

Table 2: Potential Antimicrobial Mechanisms of Acetamide Derivatives

| Proposed Mechanism | Bacterial Target | Effect |

|---|---|---|

| Enzyme Inhibition | DNA Gyrase, Bacterial Kinases | Interference with DNA replication and signaling |

| Protein Disruption | Various structural proteins | Loss of function, compromised cell integrity |

Mechanisms extrapolated from studies on various acetamide derivatives. patsnap.comacs.orgnih.gov

Anti-neuroinflammatory Effects (e.g., microglia activation inhibition)

Neuroinflammation, often mediated by activated microglia, plays a critical role in the pathogenesis of various neurodegenerative diseases. A key player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. mdpi.comyoutube.com

Research has demonstrated that 1,2,4-trimethoxybenzene (B152335), a compound structurally related to the core of 2-(3,4,5-Trimethoxyphenyl)acetamide, is a selective inhibitor of the NLRP3 inflammasome. nih.govnih.gov The mechanism of inhibition involves preventing the assembly of the inflammasome complex. Specifically, 1,2,4-trimethoxybenzene was shown to inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC) and to block the crucial protein-protein interaction between NLRP3 and ASC. nih.gov This disruption prevents the activation of caspase-1 and the subsequent maturation and secretion of the pro-inflammatory cytokine IL-1β in microglia. nih.govnih.gov

Given that the 3,4,5-trimethoxyphenyl group is the defining feature of 2-(3,4,5-Trimethoxyphenyl)acetamide, it is highly probable that the compound exerts anti-neuroinflammatory effects through this specific NLRP3 inflammasome inhibitory mechanism, thereby suppressing microglia activation. nih.gov

Structure Activity Relationship Sar Elucidation

Impact of the 3,4,5-Trimethoxy Substitution Pattern

The 3,4,5-trimethoxyphenyl moiety is a recurring and vital pharmacophore in a multitude of biologically active compounds, particularly those with anticancer properties. Its presence is a cornerstone for the activity of 2-(3,4,5-Trimethoxyphenyl)acetamide and its derivatives. This specific substitution pattern is a hallmark of potent anti-tubulin agents, most notably Combretastatin (B1194345) A-4 (CA-4). mdpi.comnih.gov In these molecules, the 3,4,5-trimethoxyphenyl group functions as the A-ring, which is essential for high-affinity binding to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. nih.govnih.gov

The significance of this arrangement is further highlighted in the development of chalcones bearing the 3,4,5-trimethoxyphenyl motif, which have demonstrated the ability to selectively inhibit oncogenic K-Ras signaling. nih.gov Research into these chalcones suggests that the 3,4,5-trimethoxy substitution pattern may serve as a key pharmacophore for inducing the mislocalization of K-Ras from the plasma membrane. nih.gov Similarly, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) owe their significant antitumor and other therapeutic activities to this specific substitution. nih.gov Any deviation from the 3,4,5-trimethoxy pattern typically results in a marked decrease in biological potency, underscoring its critical role in molecular recognition by target proteins. mdpi.com

Influence of Acetamide (B32628) Side Chain Modifications

The acetamide side chain of 2-(3,4,5-Trimethoxyphenyl)acetamide offers a versatile point for structural modification, profoundly influencing the compound's pharmacological profile. Alterations to this chain, including the nitrogen atom and the adjacent methylene (B1212753) group, can modulate factors such as potency, selectivity, and pharmacokinetic properties.

For instance, substituting the hydrogen on the acetamide nitrogen with larger, more complex moieties has proven to be a successful strategy for enhancing biological activity. A notable example is the synthesis of 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, a derivative that exhibited potent tubulin polymerization inhibitory action with an IC50 value of 3.35 μM. nih.gov This demonstrates that the acetamide nitrogen can accommodate bulky substituents, leading to compounds with significant antiproliferative effects.

In a different context, the nature of the acyl group itself is crucial. Studies on N-acetamide indoles developed as antimalarial agents have shown that iterative modifications to the N-acetamide portion of the scaffold can lead to significant improvements in potency against Plasmodium falciparum. acs.org The replacement of the acetyl group with other substituents can alter the molecule's hydrogen bonding capacity, hydrophobicity, and conformational flexibility, all of which are critical for target engagement. While not directly involving the title compound, research on aminoglycoside antibiotics has shown that an acetamido group can be detrimental to activity due to the hydrophobicity of its methyl group; however, replacing it with an isosteric but more hydrophilic ureido group can restore or even improve activity. nih.gov This principle highlights the subtle electronic and steric effects that come into play when modifying the acetamide side chain.

Role of Coupled Heterocyclic Scaffolds (e.g., quinazolinone, indole (B1671886), pyrrole (B145914), chromone (B188151), tetrazole)

Integrating the 2-(3,4,5-trimethoxyphenyl)acetamide framework with various heterocyclic scaffolds is a powerful strategy in medicinal chemistry to create hybrid molecules with novel or enhanced biological activities. These heterocyclic rings introduce new structural features, potential hydrogen bonding sites, and modified physicochemical properties that can lead to improved target interaction and pharmacological outcomes.

Quinazolinone: The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.comnih.govnih.gov Hybrid molecules that fuse the trimethoxyphenyl moiety with a quinazolinone ring system have been designed to leverage the pharmacological benefits of both components. nih.gov This approach aims to develop agents with improved efficacy and potentially novel mechanisms of action.

Indole: The indole ring is another pharmacologically significant scaffold, present in numerous approved drugs. rsc.org The combination of the 3,4,5-trimethoxyphenyl group and an indole nucleus is a frequently employed tactic in the design of potent anticancer agents that target tubulin or other cellular machinery. nih.gov For example, N-acetamide indoles featuring a 3,4,5-trimethoxy aryl carboxamide have been optimized to yield potent antimalarial compounds that target the PfATP4 ion pump. acs.org

Pyrrole: Pyrrole-containing compounds are recognized for their diverse biological activities. nih.gov A compelling example of a successful hybrid is 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. This molecule, designed by combining features of combretastatin and other antimitotic agents, demonstrated significant cytotoxic activity against several breast cancer cell lines, with IC50 values ranging from 27.7 to 39.2 µM. mdpi.com

Chromone: Chromones are considered privileged scaffolds due to their wide range of biological activities and presence in natural products. nih.govresearchgate.net The biological effect of a chromone derivative is heavily dependent on the substitution pattern around its core. nih.gov Hybridization of the chromone scaffold with other pharmacophores is a common strategy to generate novel therapeutic candidates. nih.govcore.ac.uk

Tetrazole: The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and membrane permeability. researchgate.netresearchgate.net This five-membered heterocycle is a component of numerous drugs with activities spanning from antihypertensive to anticancer. researchgate.netmdpi.comcyberleninka.ru The incorporation of a tetrazole ring into derivatives of 2-(3,4,5-trimethoxyphenyl)acetamide represents a rational design approach to improve drug-like properties and biological activity. chemistryjournals.net

The table below summarizes the biological activities of representative compounds featuring these coupled heterocyclic scaffolds.

| Heterocyclic Scaffold | Representative Compound Activity | Reference |

| Pyrrole | 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide: IC50 = 27.7–39.2 µM against breast cancer cells. | mdpi.com |

| Indole | Optimized N-acetamide indoles: Potent antimalarial activity. | acs.org |

| Quinazolinone | Various derivatives show potent antimicrobial and cytotoxic activities. | nih.gov |

| Chromone | Derivatives exhibit a wide range of activities including anticancer and antimicrobial. | nih.gov |

| Tetrazole | Derivatives show broad biological properties including antibacterial and antifungal activity. | researchgate.netchemistryjournals.net |

Stereochemical Requirements for Biological Activity

Stereochemistry is a fundamental determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological targets, such as enzymes and receptors. nih.gov While the parent compound, 2-(3,4,5-trimethoxyphenyl)acetamide, is achiral, many of its more complex and biologically active derivatives possess one or more chiral centers. In such cases, the specific stereoisomer often exhibits significantly greater potency compared to its enantiomer or diastereomers.

A classic example illustrating the importance of stereoisomerism is seen in analogues of combretastatin A-4. The cis (or Z) configuration of the stilbene (B7821643) double bond, which holds the 3,4,5-trimethoxyphenyl ring and the second aromatic ring in a specific spatial orientation, is crucial for its potent anti-tubulin activity. mdpi.com The corresponding trans (or E) isomer is substantially less active. This has spurred the design of conformationally restricted analogues, where the two aryl rings are locked into a cis-like conformation by incorporating them into a heterocyclic scaffold, thereby preventing isomerization and maintaining high activity. mdpi.com

Further evidence for the critical role of stereochemistry comes from studies on other classes of molecules. For instance, in a series of chiral 3-Br-acivicin isomers, only those with the (5S, αS) configuration displayed significant antimalarial activity. nih.gov This pronounced stereoselectivity was attributed to a stereospecific uptake mechanism, likely mediated by an amino acid transport system. nih.gov This principle directly applies to derivatives of 2-(3,4,5-trimethoxyphenyl)acetamide; when a chiral center is introduced, one stereoisomer is likely to be preferentially recognized and transported, or to bind more effectively to its molecular target, resulting in superior biological activity.

Future Perspectives and Research Directions

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of 2-(3,4,5-trimethoxyphenyl)acetamide is a key area of future research. This approach leverages an understanding of structure-activity relationships (SAR) to create new molecules with improved efficacy and target specificity. The 3,4,5-trimethoxyphenyl group is a critical pharmacophore known for its interaction with various biological targets, including tubulin.

One promising strategy involves the modification of the acetamide (B32628) portion of the molecule. For instance, creating hybrid molecules by combining the 2-(3,4,5-trimethoxyphenyl)acetamide scaffold with other pharmacologically active moieties could lead to compounds with dual or enhanced activity. An example of this approach is the synthesis of chalcone-trimethoxycinnamide hybrids, which have shown antimitotic effects. mdpi.com

Computational methods, such as molecular docking, are instrumental in the rational design process. These techniques can predict the binding affinity of newly designed analogues to specific biological targets, helping to prioritize the synthesis of compounds with the highest potential. rsc.org For example, docking studies could be employed to design analogues that fit more effectively into the colchicine (B1669291) binding site of tubulin, a known target for compounds containing the trimethoxyphenyl group.

Another avenue for rational design is the exploration of different linker groups between the trimethoxyphenyl ring and the acetamide function. The length, flexibility, and chemical nature of this linker can significantly influence the biological activity of the resulting compounds. For example, the introduction of an open S-acetamide bridge has been explored to allow for hydrogen bonding with specific domains of target enzymes. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the trimethoxyphenyl motif is well-known for its antitubulin activity, future research should aim to identify novel biological targets for 2-(3,4,5-trimethoxyphenyl)acetamide and its derivatives. This exploration could unveil new therapeutic applications beyond oncology.

One area of potential is in the development of antimicrobial agents. Acetamide derivatives have been investigated for their ability to inhibit bacterial growth by disrupting cell wall synthesis. A study identified an acetamide compound that indirectly targets the mycobacterial transporter MmpL3, suggesting a potential application in treating tuberculosis. nih.gov

Furthermore, the anti-inflammatory and antioxidant properties of related compounds suggest that 2-(3,4,5-trimethoxyphenyl)acetamide analogues could be developed for treating inflammatory conditions and diseases associated with oxidative stress. ontosight.airesearchgate.net For instance, some acetamide derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways.

The exploration of novel targets can be guided by screening assays against a wide range of biological targets. High-throughput screening of a library of 2-(3,4,5-trimethoxyphenyl)acetamide derivatives against various enzymes, receptors, and ion channels could lead to the discovery of unexpected biological activities.

Recent research has also pointed towards the potential of trimethoxyphenyl-containing compounds in other therapeutic areas. For example, derivatives have been investigated as antinarcotic agents with high binding affinities for serotonergic 5-HT1A receptors. researchgate.net This opens up the possibility of developing analogues of 2-(3,4,5-trimethoxyphenyl)acetamide for neurological and psychiatric disorders.

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives of 2-(3,4,5-trimethoxyphenyl)acetamide is crucial for exploring its full therapeutic potential. Advancements in synthetic methodologies are needed to facilitate the efficient and stereoselective synthesis of a diverse range of analogues.

One approach involves the development of novel multi-step synthetic pathways. For example, a multistep reaction involving a Paal-Knorr pyrrole (B145914) synthesis has been used to create complex derivatives from a 3,4,5-trimethoxyaniline (B125895) precursor. mdpi.com Another strategy involves the use of versatile building blocks, such as 2-(3,4,5-trimethoxybenzamido)acetic acid, which can be reacted with various aldehydes to generate a library of derivatives. nih.gov

Modern synthetic techniques, such as domino reactions and metal-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis of complex molecules. unimi.it These methods can reduce the number of synthetic steps, improve yields, and allow for the introduction of a wider range of functional groups. For instance, a zinc-catalyzed cyclization reaction has been developed for the synthesis of electron-poor indoles, which could be adapted for the synthesis of novel 2-(3,4,5-trimethoxyphenyl)acetamide analogues. unimi.it

The development of efficient methods for the S-alkylation of monastrol (B14932) analogs and chalcone (B49325) chlorides has also been reported, providing another route to complex derivatives. nih.gov Furthermore, advancements in the synthesis of chalcone acetamide derivatives, which can be achieved through the Claisen-Schmidt reaction followed by treatment with chloroacetyl chloride, offer a pathway to novel anticancer agents. chemrxiv.orgchemrxiv.org

The table below provides a summary of some synthetic methods used for related compounds:

| Reaction Type | Precursors | Product Type | Reference |

| Paal-Knorr Pyrrole Synthesis | 1-phenyl-1,4-pentanedione, 3,4,5-trimethoxyaniline | 2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole | mdpi.com |

| Erlenmeyer-Plöchl Reaction | 2-(3,4,5-trimethoxybenzamido)acetic acid, 3,4,5-trimethoxybenzaldehyde | 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one | nih.gov |

| Claisen-Schmidt Condensation | 4-hydroxyacetophenone, 4-methoxy benzaldehyde | Chalcone derivative | chemrxiv.org |

| S-alkylation | Monastrol analogs, Chalcone chloride | 3,4,5-trimethoxychalcone-based 1,4-Dihydropyrimidine-2-thio analogs | nih.gov |

| Nucleophilic Substitution | 3,4-difluoroaniline, 3,4-dimethoxy phenyl acetyl chloride | N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(3,4,5-Trimethoxyphenyl)acetamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6) with an amine source via amidation. Key steps include:

Activation of the carboxylic acid using reagents like EDCI/HOBt or thionyl chloride.

Reaction with ammonia or ammonium chloride under reflux in anhydrous conditions.

Purification via recrystallization (e.g., ethanol/water) or column chromatography.

Yield Optimization Strategies:

- Use high-purity starting materials (≥98%) to minimize side reactions.

- Optimize reaction stoichiometry (e.g., 1.2 equivalents of ammonia to acid).

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV detection).

Q. How can the purity and structural integrity of 2-(3,4,5-Trimethoxyphenyl)acetamide be validated?

Answer: Analytical Methods:

- NMR Spectroscopy:

- ¹H NMR (DMSO-d₆): Look for characteristic peaks: aromatic protons (δ 6.5–7.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and acetamide NH (δ 8.1–8.3 ppm).

- ¹³C NMR : Confirm carbonyl (C=O at ~168 ppm) and trimethoxyphenyl carbons.

- HPLC: Use a C18 column (acetonitrile/water gradient, 220 nm detection); retention time ~8–10 min.

- Mass Spectrometry: ESI-MS expected [M+H]⁺ = 226.1 m/z (C₁₁H₁₅NO₄).

Q. How can computational methods predict the biological activity of 2-(3,4,5-Trimethoxyphenyl)acetamide?

Answer: Methodology:

Molecular Docking (e.g., Glide):

- Prepare the ligand (optimize geometry with DFT) and receptor (e.g., kinase or GPCR from PDB).

- Use Glide’s XP mode for precise scoring. Validate with known inhibitors (e.g., highlights Glide 2.5’s superior enrichment factors) .

QSAR Modeling:

- Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- Validate with in vitro data from structural analogs (e.g., ’s phenethylamine derivatives).

Key Parameters:

- Docking score ≤ −8 kcal/mol suggests strong binding.

- ADMET prediction (e.g., SwissADME) to assess drug-likeness.

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies for trimethoxyphenyl derivatives?

Answer: Contradiction Example: Discrepancies in reported IC₅₀ values for analogs. Resolution Workflow:

Standardize Assays:

- Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).

- Replicate conditions from conflicting studies (e.g., pH, serum concentration).

Crystallographic Validation:

- Solve co-crystal structures of the compound with target proteins (SHELX programs for refinement; ) .

Meta-Analysis:

Q. What safety protocols are critical when handling 2-(3,4,5-Trimethoxyphenyl)acetamide in vitro?

Answer: Hazard Mitigation: